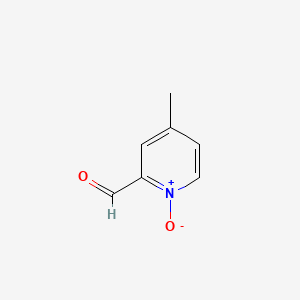
7-Bromo-2-(bromomethyl)benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(bromomethyl)benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The 7-bromo-2-(bromomethyl) derivative is characterized by the presence of bromine atoms at the 7th position and a bromomethyl group at the 2nd position of the benzothiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 7-bromo-2-(bromomethyl)- can be achieved through several methods. One common approach involves the bromination of 2-(bromomethyl)benzothiazole. This process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of benzothiazole, 7-bromo-2-(bromomethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-(bromomethyl)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Palladium or copper catalysts, mild temperatures, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, room temperature to slightly elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride, typically in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzothiazole derivatives with reduced bromomethyl groups.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-(bromomethyl)benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzothiazole, 7-bromo-2-(bromomethyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, leading to antibacterial effects . The bromomethyl group can also undergo nucleophilic substitution reactions, forming covalent bonds with target proteins and altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromobenzothiazole: Similar structure but lacks the bromomethyl group at the 2nd position.
2-Chlorobenzothiazole: Contains a chlorine atom instead of bromine at the 2nd position.
2-Mercaptobenzothiazole: Contains a thiol group at the 2nd position instead of a bromomethyl group.
Uniqueness
7-Bromo-2-(bromomethyl)benzothiazole is unique due to the presence of both bromine atoms and a bromomethyl group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological and material properties .
Eigenschaften
CAS-Nummer |
110704-15-9 |
|---|---|
Molekularformel |
C8H5Br2NS |
Molekulargewicht |
307.003 |
IUPAC-Name |
7-bromo-2-(bromomethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
InChI-Schlüssel |
CMBUZCOIAUZKRA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)









![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)
